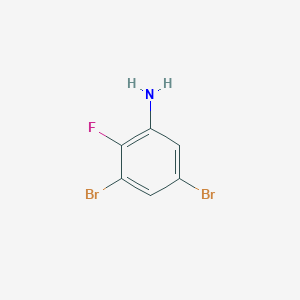![molecular formula C30H56 B13933197 Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- CAS No. 55319-78-3](/img/structure/B13933197.png)
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- is a complex organic compound with the molecular formula C30H56 and a molecular weight of 416.77 g/mol This compound is characterized by its unique structure, which includes a decahydronaphthalene core substituted with a 1-(3-cyclohexylpropyl)undecyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclohexylpropyl bromide and undecyl halides, which react under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and advanced reaction control systems to ensure consistency and yield. The process is optimized for efficiency, often employing catalysts and specific reaction conditions to maximize the production rate while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents like bromine (Br2), chlorine (Cl2)
Major Products
The major products formed from these reactions include various substituted naphthalenes, alcohols, ketones, and more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- **Naphthalene, 1-[1-(3-cyclohexylpropyl)nonyl]decahydro-
- **Naphthalene, 1-[1-(3-cyclohexylpropyl)octyl]decahydro-
- **Naphthalene, 1-[1-(3-cyclohexylpropyl)heptyl]decahydro-
Uniqueness
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
55319-78-3 |
|---|---|
Fórmula molecular |
C30H56 |
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
1-(1-cyclohexyltetradecan-4-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C30H56/c1-2-3-4-5-6-7-8-12-20-27(22-15-19-26-17-10-9-11-18-26)30-25-16-23-28-21-13-14-24-29(28)30/h26-30H,2-25H2,1H3 |
Clave InChI |
JANFNQZPXJIBJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCC1CCCCC1)C2CCCC3C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)


![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
![Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)

![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13933175.png)

![5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine](/img/structure/B13933185.png)
